Cas no 42216-95-5 (Propane,2-bromo-1,1,1-triethoxy-)

Propane,2-bromo-1,1,1-triethoxy- structure
42216-95-5 structure
Product Name:Propane,2-bromo-1,1,1-triethoxy-
CAS No:42216-95-5
MF:C9H19BrO3
MW:255.149362802505
MDL:MFCD00204235
CID:328030
PubChem ID:2779285
Update Time:2025-09-22

Propane,2-bromo-1,1,1-triethoxy- Chemical and Physical Properties

Names and Identifiers

    • Propane,2-bromo-1,1,1-triethoxy-
    • 2-BROMO-1,1,1-TRIETHOXYPROPANE
    • 1,1,1-triethoxy-2-bromopropane
    • 1,1,1-triethoxy-2-bromo-propane
    • 2-bromo-1,1,1-triethoxy-propane
    • 2-bromo-orthopropionic acid triethyl ester
    • AC1MCV73
    • AG-F-50111
    • CTK4I5863
    • FT-0611355
    • OR25667
    • Triaethyl-(2-brom-orthopropionat)
    • triethyl-(2-bromo-ortho propionate)
    • GMWXMYZMODXKMM-UHFFFAOYSA-N
    • SY292148
    • DTXSID60381367
    • MFCD00204235
    • SCHEMBL1544663
    • 42216-95-5
    • CS-0452347
    • MDL: MFCD00204235
    • Inchi: 1S/C9H19BrO3/c1-5-11-9(8(4)10,12-6-2)13-7-3/h8H,5-7H2,1-4H3
    • InChI Key: GMWXMYZMODXKMM-UHFFFAOYSA-N
    • SMILES: BrC(C)C(OCC)(OCC)OCC

Computed Properties

  • Exact Mass: 254.05176g/mol
  • Monoisotopic Mass: 254.05176g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 7
  • Complexity: 113
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 27.7Ų

Experimental Properties

  • Boiling Point: 70°C 12mm

Propane,2-bromo-1,1,1-triethoxy- Security Information

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